

Label-free quantification of crosslinked peptides by mass spec

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Compound of Interest

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An Application Note on Label-free Quantification of Crosslinked Peptides by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

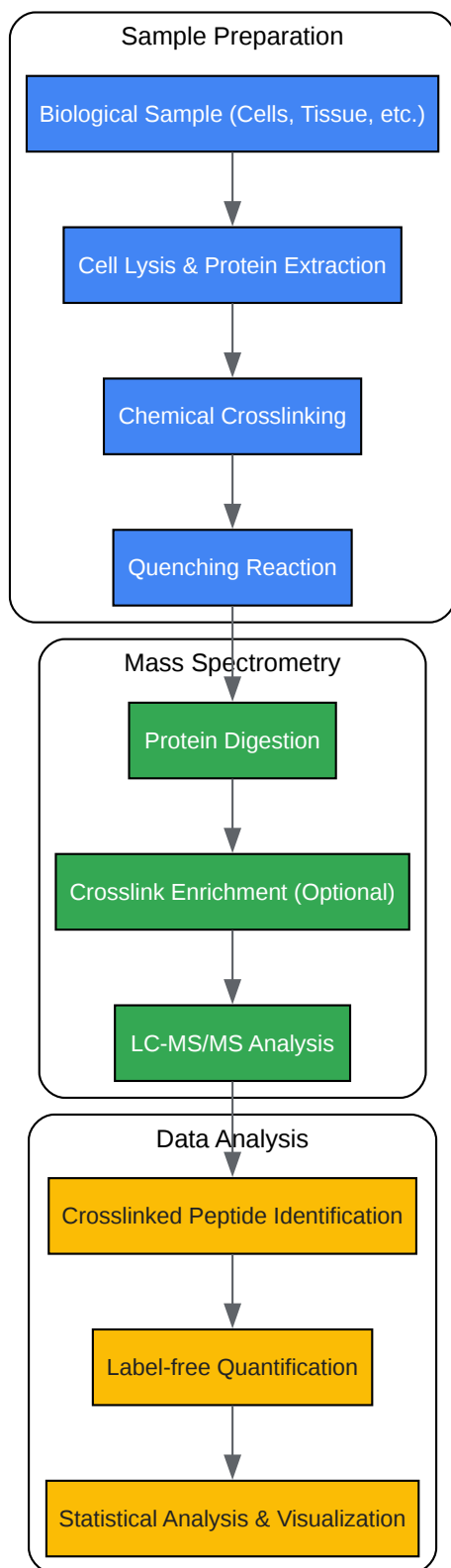
Introduction

Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structures of protein complexes.[1][2] By covalently linking spatially proximate amino acid residues, chemical crosslinkers provide distance constraints that are invaluable for structural modeling.[1][2] The integration of quantitative methodologies with XL-MS, particularly label-free approaches, allows for the investigation of dynamic changes in protein conformations and interactions in response to various stimuli, such as drug treatment or disease progression.[3]

Label-free quantification in XL-MS offers a cost-effective and versatile alternative to labeling methods, enabling the comparison of multiple samples without the limitations imposed by isotopic labels.[4][5][6] This approach typically relies on either spectral counting or the measurement of precursor ion intensities to determine the relative abundance of crosslinked peptides across different experimental conditions.[7] This application note provides a detailed overview of the experimental and computational workflows for label-free quantification of crosslinked peptides by mass spectrometry.

General Experimental Workflow

The overall workflow for a label-free quantitative XL-MS experiment is a multi-step process that begins with sample preparation and crosslinking, followed by mass spectrometry analysis and computational data processing. A schematic of this workflow is presented below.



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A high-level overview of the label-free quantitative XL-MS workflow.

Experimental Protocols

Protocol 1: In-Vitro Crosslinking of Purified Protein Complex

This protocol describes a general procedure for the in-vitro crosslinking of a purified protein complex using the amine-reactive crosslinker bis(sulfosuccinimidyl)suberate (BS3).

Materials:

- Purified protein complex of high purity.[\[8\]](#)
- Crosslinking-compatible buffer (e.g., 20 mM HEPES, pH 7.8).[\[8\]](#)
- BS3 crosslinker.
- Water-free DMSO.
- Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).[\[2\]](#)
- SDS-PAGE reagents.

Procedure:

- Buffer Exchange: Ensure the purified protein complex is in a crosslinking-compatible, amine-free buffer at a concentration of 10-20 μ M.[\[8\]](#)
- Crosslinker Preparation: Immediately before use, prepare a fresh stock solution of BS3 in water-free DMSO.[\[8\]](#)
- Crosslinking Reaction: Add the BS3 stock solution to the protein sample to achieve a final molar excess of 5- to 50-fold over the protein concentration.[\[8\]](#) The optimal concentration should be determined empirically.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[\[2\]](#)
- Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 20-50 mM to react with any excess BS3.[\[2\]](#) Incubate for an additional 15

minutes.

- Verification: Verify the crosslinking efficiency by running the crosslinked sample on an SDS-PAGE gel. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked protein species.[\[2\]](#)

Protocol 2: Sample Preparation for Mass Spectrometry

Materials:

- Crosslinked protein sample.
- Urea.
- Dithiothreitol (DTT).
- Iodoacetamide (IAA).
- Trypsin (mass spectrometry grade).
- Formic acid.
- C18 solid-phase extraction (SPE) cartridges.

Procedure:

- Denaturation and Reduction: Denature the crosslinked proteins by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
- Alkylation: Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.
- Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

- Desalting: Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
- Drying: Dry the desalted peptides using a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

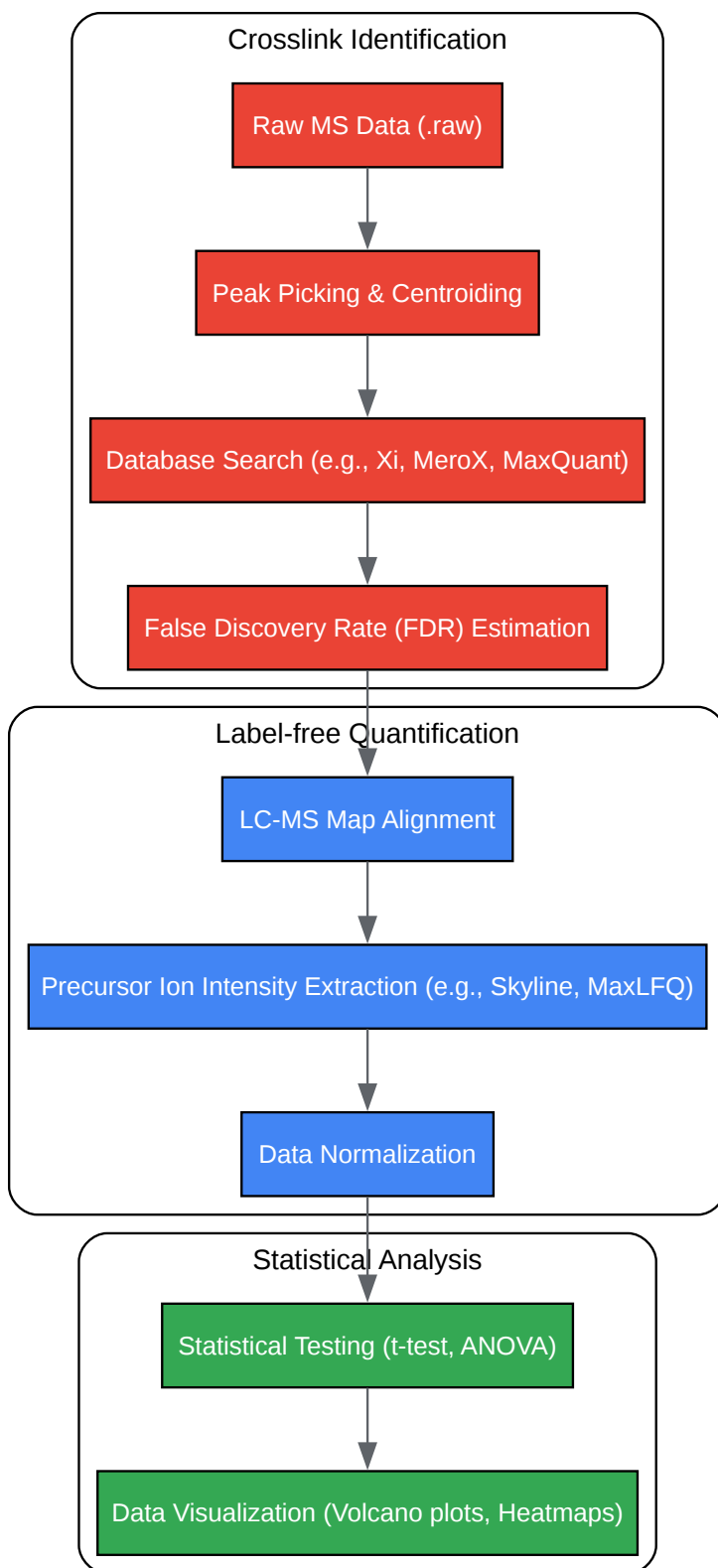
- Nano-liquid chromatography (nanoLC) system.
- High-resolution mass spectrometer (e.g., Orbitrap or TOF).[\[7\]](#)

Procedure:

- Sample Resuspension: Reconstitute the dried peptides in a suitable buffer for nanoLC injection (e.g., 0.1% formic acid in water).
- Chromatographic Separation: Load the resuspended peptides onto a trap column and then separate them on an analytical column using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). A long gradient (e.g., 120 minutes) is often used to improve the separation of the complex peptide mixture.
- Mass Spectrometry Acquisition: Analyze the eluted peptides using a data-dependent acquisition (DDA) method.[\[9\]](#)
 - MS1 Scan: Acquire a high-resolution full scan in the Orbitrap or TOF analyzer (e.g., resolution of 120,000) over a mass-to-charge (m/z) range of 400-1600.[\[9\]](#)
 - MS2 Scans: Select the most intense precursor ions with charge states of 3+ to 7+ for fragmentation via higher-energy collisional dissociation (HCD).[\[9\]](#) Analyze the fragment ions in the Orbitrap or a similar high-resolution analyzer.
 - Dynamic Exclusion: Employ dynamic exclusion to prevent repeated fragmentation of the same precursor ion.

Data Analysis Workflow

The computational analysis of label-free quantitative XL-MS data involves the identification of crosslinked peptides followed by their quantification across different samples.



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A detailed workflow for the computational analysis of label-free XL-MS data.

1. Identification of Crosslinked Peptides:

- Specialized search engines such as MaxQuant, Xi, MeroX, or pQuant are required to identify the spectra of crosslinked peptides.[3][10][11] These tools can match the complex fragmentation patterns of two covalently linked peptides to sequences in a protein database.
- A stringent false discovery rate (FDR) of 1-5% is typically applied to ensure high-confidence identifications.

2. Label-free Quantification:

- Precursor Ion Intensity-based Quantification: This is the more common and accurate method for label-free quantification.[5][7]
 - Software like Skyline or MaxQuant can be used for this purpose.[4][9][12]
 - The workflow involves aligning the retention times of the LC-MS runs to correct for chromatographic shifts.
 - The area under the curve for the extracted ion chromatogram of each crosslinked peptide's precursor ion is then calculated.
 - The MaxLFQ algorithm, available in MaxQuant, is a popular choice for normalizing and maximizing the number of quantified peptides.[13]
- Spectral Counting: This method involves counting the number of MS/MS spectra identified for a particular crosslinked peptide in each sample. While simpler, it has a lower dynamic range and accuracy compared to intensity-based methods.[7]

Data Presentation

Quantitative XL-MS data should be presented in a clear and structured manner to facilitate interpretation and comparison between different conditions.

Table 1: Relative Abundance of Crosslinked Peptides in Response to Drug Treatment.

Crosslink ID	Protein 1	Residue 1	Protein 2	Residue 2	Fold Change (Treated/Control)	p-value
XL-001	Protein A	K123	Protein A	K150	0.5	0.02
XL-002	Protein A	K123	Protein B	K45	2.1	0.01
XL-003	Protein C	K78	Protein D	K91	1.2	0.34
XL-004	Protein E	K210	Protein E	K250	3.5	0.005

Table 2: Quantification of Crosslinked Peptides Across Biological Replicates.

Crosslink ID	Protein 1	Residue 1	Protein 2	Residue 2	Control Rep 1	Control Rep 2	Control Rep 3	Treated Rep 1	Treated Rep 2	Treated Rep 3
XL-001	Protein A	K123	Protein A	K150	1.2E+07	1.1E+07	1.3E+07	6.0E+06	5.5E+06	6.2E+06
XL-002	Protein A	K123	Protein B	K45	8.9E+05	9.5E+05	9.1E+05	1.9E+06	2.2E+06	2.0E+06
XL-003	Protein C	K78	Protein D	K91	5.4E+06	5.9E+06	5.2E+06	6.5E+06	6.8E+06	6.3E+06
XL-004	Protein E	K210	Protein E	K250	2.1E+06	2.5E+06	2.3E+06	7.3E+06	7.9E+06	7.5E+06

Note: The intensity values in Table 2 are arbitrary and for illustrative purposes only.

Conclusion

Label-free quantification of crosslinked peptides by mass spectrometry is a powerful approach for studying the dynamics of protein structures and interactions. The workflows and protocols outlined in this application note provide a comprehensive guide for researchers interested in

applying this technique. Careful experimental design, robust sample preparation, and sophisticated data analysis are all crucial for obtaining high-quality, reproducible results. The insights gained from quantitative XL-MS can significantly advance our understanding of complex biological systems and aid in the development of novel therapeutics.

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